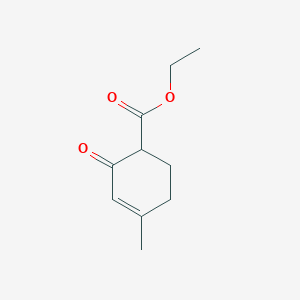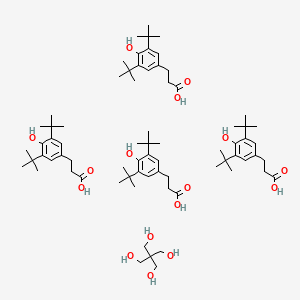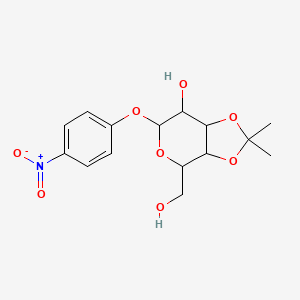
Ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C10H14O3This compound is notable for its use in organic synthesis and as a reagent in the preparation of various natural products, including sterols, trisporic acids, and terpenoids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hagemann’s Approach: Methylene iodide and two equivalents of ethyl acetoacetate react in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Newman and Lloyd Approach: 2-Methoxy-1,3-butadiene and ethyl-2-butynoate undergo a Diels-Alder reaction to generate a precursor, which is hydrolyzed to obtain Hagemann’s ester.
Industrial Production Methods
Industrial production methods for ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding different reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate is widely used in scientific research due to its versatility in organic synthesis. It serves as a key building block in the synthesis of natural products, including sterols, trisporic acids, and terpenoids . Additionally, it is used in the preparation of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate involves its reactivity as a ketone and ester. The compound can undergo nucleophilic addition reactions at the carbonyl carbon, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate: Similar in structure but differs in the position of the methyl group.
Ethyl 6-methyl-2-oxo-3-cyclohexene-1-carboxylate: Another similar compound with a different position of the methyl group.
Uniqueness
Ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in organic synthesis. Its ability to form stable intermediates and products makes it valuable in the synthesis of complex natural products and pharmaceuticals.
Propriétés
Numéro CAS |
14619-42-2 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h6,8H,3-5H2,1-2H3 |
Clé InChI |
VSUKSEUYKFAFRZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCC(=CC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride](/img/structure/B14110490.png)
![14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene](/img/structure/B14110496.png)
![(3R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid](/img/structure/B14110499.png)

![2-Butyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110517.png)

![2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14110527.png)


![1-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110546.png)

![(1S,4E,8E,11R,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14110566.png)


